N-[(3-chloro-4-fluorophenyl)methylidene]hydroxylamine
Description
N-[(3-Chloro-4-fluorophenyl)methylidene]hydroxylamine is an aromatic Schiff base derivative characterized by a hydroxylamine group (-NHOH) conjugated to a 3-chloro-4-fluorophenyl moiety via a methylidene bridge. Its molecular formula is C₈H₆ClFNO, with a molecular weight of 195.59 g/mol . This compound is structurally defined by the presence of electron-withdrawing substituents (chloro and fluoro) on the phenyl ring, which influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-6-3-5(4-10-11)1-2-7(6)9/h1-4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYMCXBREVAUIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-fluorophenyl)methylidene]hydroxylamine typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an ethanol solvent. The mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable industrial production .
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4-fluorophenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-chloro-4-fluorophenyl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-fluorophenyl)methylidene]hydroxylamine involves its interaction with biological targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can trigger various cellular pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Notes
Synthetic Challenges : Steric hindrance from bulky substituents (e.g., trifluoromethyl) may reduce reaction efficiency, necessitating optimized conditions .
Spectroscopic Characterization : ESI-MS and NMR data for the target compound remain unreported in the literature, highlighting a gap for future studies .
Biological Activity
N-[(3-chloro-4-fluorophenyl)methylidene]hydroxylamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a hydroxylamine functional group attached to a 3-chloro-4-fluorophenyl moiety. The presence of both chlorine and fluorine atoms in the aromatic ring contributes to its unique chemical properties, which may enhance its biological activity compared to similar compounds. The compound's structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with various biological targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction may trigger various cellular pathways, resulting in therapeutic effects.
Key Biological Targets
- Enzymatic Inhibition : The compound has been shown to inhibit tyrosinase, an enzyme implicated in melanin production, which is significant for potential applications in dermatology and cosmetics .
- Kinase Inhibition : this compound may also interact with kinase pathways, which are crucial for cell signaling and proliferation .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that the specific combination of chlorine and fluorine substituents significantly influences the compound's biological activity. A comparative analysis with structurally similar compounds reveals the following insights:
| Compound Name | Structure | Key Features |
|---|---|---|
| N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine | Contains bromine instead of chlorine | Potentially different reactivity due to bromine's larger size |
| N-(3-methylphenyl)methylidene]hydroxylamine | Lacks halogen substituents | May exhibit different biological activity due to absence of halogens |
| N-(2-chlorophenyl)methylidene]hydroxylamine | Chlorine at a different position | Variation in electronic properties affecting reactivity |
The presence of halogens enhances the compound's reactivity and affinity towards biological targets, thereby increasing its potential therapeutic applications.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
